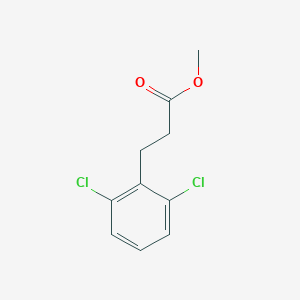
Methyl 3-(2,6-dichlorophenyl)propanoate
Overview
Description
“Methyl 3-(2,6-dichlorophenyl)propanoate” is a chemical compound with the molecular formula C10H10Cl2O2 . It has a molecular weight of 233.09 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 45 bonds, including 26 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ester .Chemical Reactions Analysis
Esters like “this compound” can undergo a variety of chemical reactions. For instance, they can participate in Claisen condensation reactions, where one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- Methyl 3-(2,6-dichlorophenyl)propanoate serves as a key intermediate in the synthesis of complex chemical structures. For instance, it has been used in the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, which involved multiple reaction steps including condensation, chlorination, and esterification. This compound's structure was confirmed using various techniques such as IR, 1H NMR, and X-ray diffraction, showcasing the compound's significance in structural analysis and material science (Yan Shuang-hu, 2014).
Chemical Reactions and Interactions
- In the realm of organic chemistry, this compound has been utilized as an efficient alkylating agent for various aromatic heterocycles. The compound's ability to facilitate the formation of aziridines from heterocycles, which can further react to form complex structures like pyrroloimidazoles, demonstrates its versatility and importance in synthetic organic chemistry (M. Alves et al., 2000).
Material Science and Polymer Chemistry
- This compound has been instrumental in the development of novel copolymers. For example, it has been involved in the preparation of copolymers of trisubstituted ethylenes with styrene. The copolymers demonstrated unique properties, such as high glass transition temperatures, indicating the compound's significance in enhancing material properties and paving the way for new applications in material science (G. Kharas et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVPQLGWLNHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



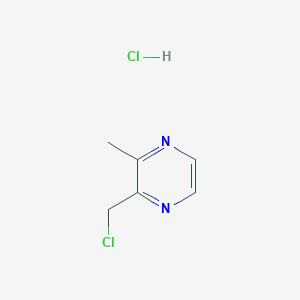
![4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene](/img/structure/B1432006.png)
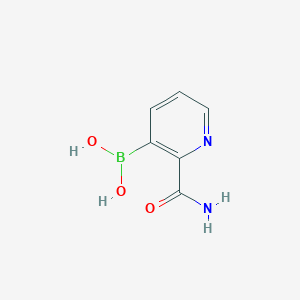
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)
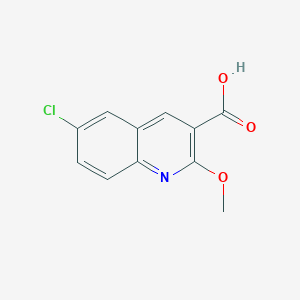
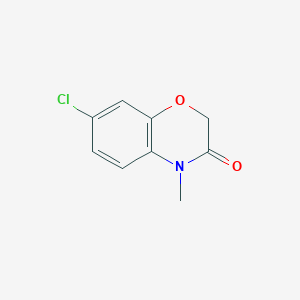
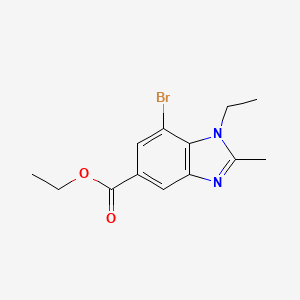
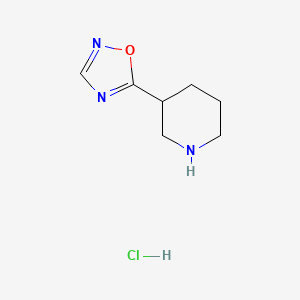


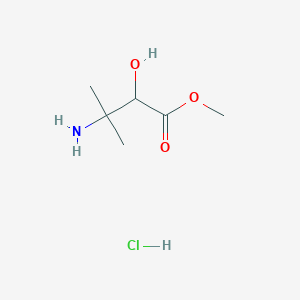
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)
